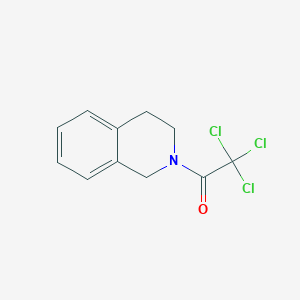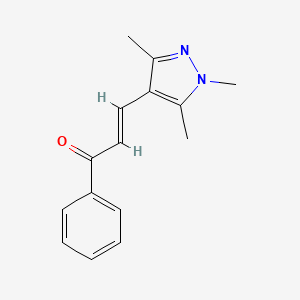
2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline
説明
2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline (TCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCA belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds that have a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline is not well understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects on the body. For example, 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have anticonvulsant and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its versatility. 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline can be easily modified to introduce various functional groups, making it a useful building block for the synthesis of bioactive compounds. However, one of the limitations of using 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline is its toxicity. 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline can be harmful if ingested or inhaled, and precautions should be taken when handling this compound.
将来の方向性
There are several future directions for the research on 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new synthetic methods for 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives. Another area of research is the investigation of 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline's potential applications in drug discovery and material science. Additionally, further studies are needed to better understand the mechanism of action of 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline and its effects on the body.
Conclusion
In conclusion, 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The synthesis of 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a complex process that involves several steps, and 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess antitumor, antiviral, and antifungal activities. 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects on the body, and precautions should be taken when handling this compound. There are several future directions for the research on 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline, and further studies are needed to better understand its potential applications.
科学的研究の応用
2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess antitumor, antiviral, and antifungal activities. 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has also been used as a building block for the synthesis of various bioactive compounds, including alkaloids and peptides.
特性
IUPAC Name |
2,2,2-trichloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWXRGJWVHPOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5404943.png)
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5405001.png)
![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)
![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5405020.png)